molecular formula C16H18ClN3O6S2 B11403277 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B11403277
M. Wt: 447.9 g/mol
InChI Key: CAYNKEUVAAIJJF-UHFFFAOYSA-N
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Description

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include a chlorinated pyrimidine derivative, a thiolane ring precursor, and a furan derivative. Common reaction conditions could involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), triethylamine (TEA)

    Temperature: Reactions might be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:

    Batch or continuous flow reactors: To control reaction conditions precisely.

    Purification techniques: Such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiolane ring or the furan moiety.

    Reduction: Reduction reactions could target the carbonyl groups or the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorinated pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halides, amines, or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it could be studied for its potential as an enzyme inhibitor or receptor modulator. Such compounds are often screened for activity against various biological targets.

Medicine

In medicine, derivatives of pyrimidine are frequently investigated for their potential as antiviral, anticancer, or antimicrobial agents.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might:

    Bind to active sites: Inhibit enzyme activity by binding to the active site.

    Modulate receptors: Interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another pyrimidine derivative used as an anticancer agent.

    Thioguanine: A thiopurine used in the treatment of leukemia.

    Sulfasalazine: A sulfonamide used in the treatment of inflammatory bowel disease.

Uniqueness

What sets 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE apart might be its unique combination of functional groups, which could confer specific biological activity or chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C16H18ClN3O6S2

Molecular Weight

447.9 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfonyl-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3O6S2/c1-2-28(24,25)16-18-8-13(17)14(19-16)15(21)20(9-12-4-3-6-26-12)11-5-7-27(22,23)10-11/h3-4,6,8,11H,2,5,7,9-10H2,1H3

InChI Key

CAYNKEUVAAIJJF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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